4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide
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Overview
Description
4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with an ethyl group and a furan-thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylbenzoyl chloride with a furan-thiophene derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, particularly at the ethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Reduced forms of the benzamide and furan-thiophene moiety.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzamide core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide: Similar structure but with a furan-2-yl instead of furan-3-yl.
4-ethyl-N-{[4-(thiophen-3-yl)thiophen-2-yl]methyl}benzamide: Similar structure but with a thiophene-3-yl instead of furan-3-yl.
Uniqueness
4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide is unique due to the specific positioning of the furan-3-yl and thiophene-2-yl groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets compared to its analogs.
Properties
Molecular Formula |
C18H17NO2S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-ethyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide |
InChI |
InChI=1S/C18H17NO2S/c1-2-13-3-5-14(6-4-13)18(20)19-10-17-9-16(12-22-17)15-7-8-21-11-15/h3-9,11-12H,2,10H2,1H3,(H,19,20) |
InChI Key |
XSSVSMUFYMRWBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Origin of Product |
United States |
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